ST7710AA1

Breast Cancer In Vivo Pharmacology PARP Inhibition

Researchers studying PARP-1 in multidrug-resistant cancer models often face compound efflux via Pgp, limiting intracellular exposure and experimental reproducibility. ST7710AA1 solves this with potent PARP-1 inhibition (IC50: 0.07 µM) and demonstrated Pgp bypass capability. • Bypasses Pgp-mediated resistance-critical advantage over olaparib in MDR models • In vivo efficacy in MX1 breast carcinoma xenograft at lower doses than olaparib • Antiproliferative in BRCA-mutant lines: HCC1937 (19.43 µM), Capan-1 (22.04 µM) ≥98% purity with full analytical documentation and reliable global logistics.

Molecular Formula C20H22N4O
Molecular Weight 334.4 g/mol
Cat. No. B12372459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameST7710AA1
Molecular FormulaC20H22N4O
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=CC=C(C=C2)C3=NC4=C(C=C3)C=CN4C(=O)N
InChIInChI=1S/C20H22N4O/c21-20(25)24-13-10-17-8-9-18(22-19(17)24)16-6-4-15(5-7-16)14-23-11-2-1-3-12-23/h4-10,13H,1-3,11-12,14H2,(H2,21,25)
InChIKeyHIBOPBGHLVWFCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ST7710AA1: PARP-1 Inhibitor Overview


ST7710AA1 (compound 1l) is a synthetic small-molecule inhibitor belonging to the 7-azaindole-1-carboxamide class, designed as a new class of PARP-1 inhibitors [1]. It is characterized by a molecular formula of C20H22N4O, a molecular weight of approximately 334.41 g/mol, and a CAS number of 1542067-20-8 [2]. The compound acts as a potent PARP-1 inhibitor with an in vitro IC50 value of 0.07 µM . ST7710AA1 has demonstrated the ability to substantially bypass multidrug resistance mediated by P-glycoprotein (Pgp) and has shown antiproliferative activity in cancer cell lines characterized by homologous recombination defects .

1 PARP-1 pathway inhibition study fit for HR-deficient models
2 Supports P-glycoprotein-overexpressing multidrug resistance research
3 7-azaindole-1-carboxamide class tool compound for target engagement assays

ST7710AA1 vs. Other PARP Inhibitors


PARP-1 inhibitors exhibit significant variability in target engagement profiles, cellular potency, and susceptibility to drug efflux mechanisms such as P-glycoprotein (Pgp)-mediated multidrug resistance [1]. For example, the clinical PARP inhibitor olaparib is a known substrate for Pgp, which can limit its efficacy in tumors overexpressing this efflux pump [2]. ST7710AA1 was specifically selected from a series of 7-azaindole-1-carboxamides due to its combined properties of significant in vitro PARP-1 inhibition and the ability to substantially bypass Pgp-mediated resistance [3]. Substituting ST7710AA1 with a generic or alternative PARP-1 inhibitor that lacks this resistance-bypass capability could lead to markedly different experimental outcomes, particularly in models of multidrug-resistant cancer or when comparing in vivo efficacy at equivalent doses .

Target Compound
ST7710AA1
7-azaindole-1-carboxamide that substantially bypasses Pgp-mediated efflux in reported models
may not
transfer
directly
Substitute Risk
Other PARP-1 inhibitors
Olaparib and similar clinical candidates are known Pgp substrates; efflux may confound MDR model interpretation

ST7710AA1: Differentiation Evidence


In Vivo Antitumor Efficacy vs. Olaparib

In an antitumor activity study against MX1 human breast carcinoma xenografts in nude mice, ST7710AA1 (compound 1l) exhibited an effect similar to that of the clinical PARP inhibitor Olaparib in terms of tumor volume inhibition when used at a lower dose than the reference compound [1]. Treatment was well tolerated, with no deaths or significant weight losses observed among treated animals .

In vivo efficacy vs. Olaparib
Head-to-head
ST7710AA1 achieved reported similar tumor volume inhibition to Olaparib at a lower dose in MX1 human breast carcinoma xenograft model
Supports model-response endpoint context; may inform dose-model interpretation
Exact doses not reported in abstract; tolerability endpoints noted
Breast Cancer In Vivo Pharmacology PARP Inhibition

In Vitro PARP-1 Inhibition Potency

ST7710AA1 (compound 1l) is a potent PARP-1 inhibitor with an IC50 value of 0.07 µM in cell-free enzyme assays . This potency is within the range of other known PARP-1 inhibitors, though direct head-to-head data in the same assay system is not available .

PARP-1 enzyme inhibition
Data to verify
IC50 = 0.07 µM
Reported assay potency context; cross-study comparison with Olaparib requires same-assay confirmation
Cell-free assay; separate study comparator
PARP-1 Enzyme Inhibition Drug Discovery

Bypass of P-glycoprotein-Mediated Multidrug Resistance

ST7710AA1 was selected from a series of 7-azaindole-1-carboxamides because it showed significant in vitro target inhibition and the capability to substantially bypass multidrug resistance mediated by Pgp [1]. This property differentiates it from PARP inhibitors like olaparib, which are known substrates for Pgp and may have reduced efficacy in resistant tumors [2].

Pgp-mediated MDR bypass
Class-level
Substantially bypasses Pgp-mediated resistance vs. Olaparib, a known Pgp substrate
Supports MDR model selection; efflux mechanism context may require validation
Qualitative observation; not quantified in available sources
Multidrug Resistance P-glycoprotein Cancer Pharmacology

Antiproliferative Activity in HR-Deficient Cell Lines

In vitro treatment with ST7710AA1 (0-200 µM for 72 hours) demonstrated antiproliferative effects in HCC1937 and Capan 1 cancer cell lines, with IC50 values of 19.43 µM and 22.04 µM, respectively [1]. These cell lines are characterized by homologous recombination defects, making them sensitive to PARP inhibition [2].

Antiproliferative activity
Assay context
HCC1937 IC50: 19.43 µM; Capan 1 IC50: 22.04 µM (72 h)
Supports cell-model endpoint review in HR-deficient lines
Supplier database entry; independent replication recommended
Antiproliferative Cancer Cell Lines Cytotoxicity

ST7710AA1: Research Applications


In Vivo Efficacy in HR-Deficient Breast Cancer

Given its demonstrated in vivo antitumor efficacy comparable to olaparib at a lower dose in the MX1 human breast carcinoma xenograft model [1], ST7710AA1 is particularly well-suited for preclinical studies in BRCA-mutant or homologous recombination (HR)-deficient breast cancer models. Researchers can leverage this lower effective dose to potentially reduce compound consumption and associated costs while maintaining robust tumor growth inhibition.

Multidrug-Resistant Cancer Research with Pgp Bypass

For studies focused on overcoming P-glycoprotein-mediated drug resistance, ST7710AA1 offers a clear advantage over Pgp-substrate PARP inhibitors such as olaparib [2]. It is an ideal tool compound for investigating PARP inhibition in cancer cell lines or tumor models that overexpress Pgp, where other PARP inhibitors may show reduced intracellular accumulation and diminished efficacy .

In Vitro Antiproliferative Assays in HR-Deficient Cell Lines

ST7710AA1 has demonstrated measurable antiproliferative activity in HCC1937 (BRCA1-mutant) and Capan 1 (BRCA2-mutant) cell lines, with IC50 values of 19.43 µM and 22.04 µM, respectively, after 72-hour treatment [3]. This makes it a suitable reference compound for in vitro cytotoxicity or clonogenic survival assays in HR-deficient cancer models, particularly when benchmarking novel PARP-1 inhibitors or combination therapies.

Application
Selection Property
Validation Focus
HR-deficient breast cancer model studies
Model-response endpoint context with reported lower-dose efficacy
In vivo tumor volume inhibition and tolerability endpoints
Multidrug-resistant cancer research with Pgp overexpression
Pgp-bypass profile in cellular assays
Intracellular accumulation and efflux mechanism endpoints
In vitro antiproliferative assays in HR-deficient lines
Cytotoxicity endpoint review in BRCA-mutant cell lines
Cell viability and clonogenic survival endpoints
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